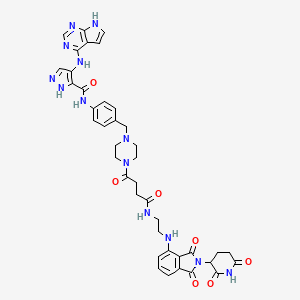

PROTAC CDK2/9 Degrader-1

Description

Evolution of Targeted Protein Degradation Strategies in Academic Research

The concept of eliminating harmful proteins rather than merely blocking their function has gained significant traction in academic and pharmaceutical research. This approach offers a distinct and potentially more potent mechanism of action compared to traditional methods.

Proteolysis-Targeting Chimeras (PROTACs) are ingeniously designed heterobifunctional molecules that harness the cell's own protein disposal system, the ubiquitin-proteasome system (UPS). smolecule.coma2bchem.com A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. smolecule.comfrontiersin.org This tripartite structure facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI. frontiersin.orgdcchemicals.com This "kiss of death" marks the protein for degradation by the proteasome. dcchemicals.com This catalytic mechanism, where a single PROTAC molecule can induce the degradation of multiple target proteins, represents a significant paradigm shift in therapeutic research. frontiersin.orgdcchemicals.com The first PROTAC was reported in 2001, but the field has seen exponential growth since 2015 with the development of more refined and potent molecules. dcchemicals.combioscience.co.ukcyclacel.com

In preclinical research, PROTACs have demonstrated several key advantages over traditional small-molecule inhibitors that rely on occupying a protein's active site.

Overcoming the "Undruggable" Proteome: Unlike conventional inhibitors that require a functional binding site, PROTACs can bind to any suitable surface on a target protein. abmole.commedchemexpress.com This dramatically expands the range of targetable proteins to include those without enzymatic activity, such as scaffolding proteins and transcription factors, which constitute a significant portion of the proteome previously considered "undruggable." abmole.commedchemexpress.commedchemexpress.com

Enhanced Potency and Sustained Action: Due to their catalytic mode of action, PROTACs can be effective at sub-stoichiometric concentrations. medchemexpress.comresearchgate.net A single PROTAC molecule can mediate the degradation of multiple target protein molecules, leading to a more profound and durable biological effect even after the compound has been cleared. frontiersin.orgmedchemexpress.com

Improved Selectivity: The requirement for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase adds an extra layer of specificity. abmole.commedchemexpress.com This can lead to greater selectivity for the target protein over closely related proteins, potentially reducing off-target effects. smolecule.com

Addressing Drug Resistance: PROTACs can be effective against targets that have developed resistance to traditional inhibitors through mutations in the active site. frontiersin.orgmedchemexpress.com Since the PROTAC does not need to inhibit the protein's function directly, these mutations may not affect its ability to induce degradation.

Overview of Cyclin-Dependent Kinase (CDK) Research

Cyclin-Dependent Kinases are a family of serine/threonine kinases that are essential regulators of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer.

CDK2 is a key player in the regulation of the cell cycle. nih.gov In complex with Cyclin E, it governs the transition from the G1 to the S phase, a critical checkpoint for DNA replication. nih.gov It phosphorylates numerous substrates to initiate DNA synthesis. Later in the S phase, CDK2 associates with Cyclin A to promote the progression of DNA replication. mdpi.com Research models have shown that while CDK2 is crucial for these processes, its inhibition can lead to cell cycle arrest. mdpi.comnih.gov Interestingly, some studies suggest a degree of functional redundancy among CDKs, where other CDKs can compensate for the loss of CDK2 activity in certain contexts.

CDK9, in partnership with its regulatory subunit Cyclin T1, forms the core of the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb plays a critical role in the regulation of gene expression by phosphorylating the C-terminal domain of RNA Polymerase II, which is necessary for the transition from abortive to productive transcription elongation. Inhibition of CDK9 has been shown to suppress the expression of key oncogenes and survival proteins, such as MYC and Mcl-1. medchemexpress.com This has made CDK9 an attractive target in cancer research.

The distinct but complementary roles of CDK2 and CDK9 in cell cycle progression and transcriptional regulation provide a strong rationale for their dual targeting in preclinical cancer models. Targeting CDK2 can induce cell cycle arrest, while inhibiting CDK9 can suppress the transcription of pro-survival genes, leading to apoptosis. This two-pronged attack has the potential to be more effective than targeting either kinase alone. Preclinical studies have shown that combined inhibition of CDK2 and CDK9 can synergistically inhibit the growth of cancer cells, including in models of colorectal cancer and B-cell lymphoma. medchemexpress.com This dual-targeting strategy aims to induce cancer cell death rather than just a temporary halt in proliferation, potentially reducing the likelihood of resistance.

PROTAC CDK2/9 Degrader-1: A Detailed Profile

This compound, also identified as Compound F3, is a heterobifunctional molecule designed to simultaneously induce the degradation of both CDK2 and CDK9. It achieves this by linking a CDK inhibitor to a ligand for the Cereblon (CRBN) E3 ligase. abmole.com

This potent dual degrader has demonstrated significant activity in preclinical research, particularly in prostate cancer models.

| Property | Value | Source |

| Molecular Formula | C40H41N13O7 | |

| Molecular Weight | 815.84 g/mol | |

| CDK2 DC50 | 62 nM | |

| CDK9 DC50 | 33 nM | |

| PC-3 Cell Proliferation IC50 | 0.12 µM | |

| E3 Ligase Ligand | Cereblon (CRBN) | abmole.com |

Interactive Data Table: this compound Activity Users can sort and filter the data presented in the table above.

Research Findings on this compound

Potent Dual Degradation: this compound has been shown to be a potent degrader of both CDK2 and CDK9 in various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colorectal cancer), and 22Rv1 (prostate cancer). nih.gov

Inhibition of Cancer Cell Proliferation: In human prostate cancer PC-3 cells, this compound potently inhibits cell proliferation.

Cell Cycle Arrest: The mechanism of action involves the effective blocking of the cell cycle in both the S and G2/M phases.

Downregulation of Mcl-1: Treatment with this compound leads to the downregulation of the anti-apoptotic protein Mcl-1 in PC-3 cells, which is consistent with the inhibition of CDK9's transcriptional regulatory function. nih.gov

Selective Degradation: While also referred to as a CDK inhibitor, its primary mechanism in the context of a PROTAC is to induce degradation, which has been shown to be selective for CDK2 and CDK9 over other related kinases in certain experimental setups. smolecule.com

Introduction to this compound as a Research Probe

This compound, also known as compound F3, is a potent and valuable research tool designed to simultaneously induce the degradation of two key kinases: Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9). dcchemicals.commedchemexpress.comresearchgate.net This dual-degrader was developed by chemically linking a CDK inhibitor to a ligand for the Cereblon (CRBN) E3 ligase. dcchemicals.commedchemexpress.combroadpharm.com

As a research probe, this compound allows scientists to investigate the combined functional roles of CDK2 and CDK9 in various cellular processes. smolecule.com CDK2 is a critical regulator of the cell cycle, particularly the transitions from G1 to S phase and progression through the S phase. researchgate.netmedicalresearchjournal.org CDK9, on the other hand, plays a crucial role in the regulation of transcription by phosphorylating RNA polymerase II. mdpi.com

The ability of this compound to selectively degrade both these proteins offers a powerful method to study the consequences of their simultaneous removal in cancer cell lines. frontiersin.orgresearchgate.net Research has shown its effectiveness in suppressing the proliferation of prostate cancer cells (PC-3) by blocking the cell cycle in the S and G2/M phases. dcchemicals.commedchemexpress.com It has also been observed to effectively degrade CDK2 and CDK9 in other cancer cell lines with high expression of these kinases, including MCF-7 (breast cancer), HCT-116 (colon cancer), and 22Rv1 (prostate cancer). medchemexpress.commedchemexpress.com

The potent and dual-specific nature of this compound makes it a significant asset for exploring the therapeutic potential of targeting both CDK2 and CDK9 in cancer. frontiersin.org

Research Findings for this compound

Degradation and Inhibitory Activity

| Target | DC₅₀ | IC₅₀ | Cell Line Context |

| CDK2 | 62 nM | 7.42 nM | Potent dual degrader |

| CDK9 | 33 nM | 14.50 nM | Potent dual degrader |

| PC-3 Cell Proliferation | 0.12 µM | Suppresses prostate cancer cell growth | |

| Data sourced from multiple research findings. dcchemicals.commedchemexpress.commedchemexpress.com |

Cellular Effects in PC-3 Prostate Cancer Cells

| Concentration | Incubation Time | Effect |

| 0.25-3 µM | 48 hours | Induces cell cycle blockage at the G2/M phase |

| 500 nM | 2-24 hours | Down-regulates the Mcl-1 protein level |

| Data sourced from MedChemExpress. medchemexpress.commedchemexpress.com |

Properties

IUPAC Name |

N-[4-[[4-[4-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethylamino]-4-oxobutanoyl]piperazin-1-yl]methyl]phenyl]-4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H41N13O7/c54-30(42-15-14-41-27-3-1-2-25-33(27)40(60)53(39(25)59)29-8-9-31(55)49-37(29)57)10-11-32(56)52-18-16-51(17-19-52)21-23-4-6-24(7-5-23)47-38(58)34-28(20-46-50-34)48-36-26-12-13-43-35(26)44-22-45-36/h1-7,12-13,20,22,29,41H,8-11,14-19,21H2,(H,42,54)(H,46,50)(H,47,58)(H,49,55,57)(H2,43,44,45,48) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRYMZSSAIDEFEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCNC(=O)CCC(=O)N4CCN(CC4)CC5=CC=C(C=C5)NC(=O)C6=C(C=NN6)NC7=NC=NC8=C7C=CN8 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H41N13O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

815.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action and Fundamental Principles of Protac Cdk2/9 Degrader 1

Ternary Complex Formation Dynamics

The formation of a stable ternary complex—comprising the PROTAC, the target protein (CDK2 or CDK9), and an E3 ubiquitin ligase—is the critical initiating event in the degradation pathway. nih.govelifesciences.org The dynamics of this complex, including its stability and the spatial arrangement of its components, are paramount to the efficiency of the subsequent ubiquitination process. youtube.comresearchgate.net

Simultaneous Engagement of CDK2/CDK9 and E3 Ubiquitin Ligase

The bifunctional nature of PROTAC CDK2/9 Degrader-1 allows it to act as a molecular bridge, simultaneously engaging with both the target kinase and the E3 ligase. dovepress.comnih.gov This process is a dynamic equilibrium where the PROTAC can first bind to either the target protein or the E3 ligase, forming a binary complex, which then recruits the third partner to complete the ternary complex. youtube.com The ability of one PROTAC molecule to facilitate multiple rounds of degradation gives it a catalytic mode of action. nih.govyoutube.com

Molecular Basis of this compound Ternary Complex Recognition

The stability and productivity of the ternary complex are governed by the specific molecular interactions at the protein-protein interface newly formed by the PROTAC. youtube.comresearchgate.net Factors such as the length and composition of the PROTAC's linker are critical, as they dictate the orientation and proximity of the E3 ligase relative to the target protein. elifesciences.org Favorable protein-protein interactions within the complex can lead to cooperative binding, where the affinity of the components for each other is enhanced within the ternary structure compared to their individual binary interactions. youtube.com This cooperativity is a key determinant of a PROTAC's degradation efficiency. While the formation of a stable ternary complex is crucial, it does not always guarantee successful protein degradation, suggesting that the specific conformational arrangement that facilitates ubiquitin transfer is equally important. elifesciences.org

E3 Ubiquitin Ligase Recruitment by this compound

The choice of E3 ligase is a critical design element for any PROTAC. The human genome encodes over 600 E3 ligases, but PROTAC development has predominantly focused on a select few for which potent small molecule ligands have been discovered. biorxiv.org

Cereblon (CRBN) as the Predominant E3 Ligase

This compound is specifically designed to recruit the Cereblon (CRBN) E3 ubiquitin ligase. medchemexpress.comdcchemicals.com It achieves this by incorporating a ligand for CRBN, which is a substrate receptor component of the Cullin-RING E3 ubiquitin ligase 4 (CRL4-CRBN) complex. biorxiv.orggosset.ai Ligands for CRBN, such as derivatives of thalidomide (B1683933) and pomalidomide, are well-characterized and widely used in PROTAC design. biorxiv.orgnih.gov By engaging CRBN, the PROTAC brings the entire CRL4-CRBN machinery into proximity with CDK2 and CDK9, positioning them for ubiquitination. nih.gov

Potential for Alternative E3 Ligase Recruitment (e.g., VHL for related CDK2 degraders)

While this compound utilizes CRBN, other E3 ligases can also be hijacked to degrade CDKs. A prominent alternative is the von Hippel-Lindau (VHL) E3 ligase. nih.govnih.gov Research has demonstrated the development of selective CDK2 degraders that incorporate a VHL-recruiting ligand instead of a CRBN ligand. nih.gov For instance, a PROTAC referred to as PROTAC-8, which links a CDK2 inhibitor (AZD5438) to a VHL ligand, was shown to selectively degrade CDK2 without affecting other related CDKs. nih.gov This highlights the modularity of PROTAC design, where swapping the E3 ligase ligand can create degraders with different properties and potentially different selectivity profiles or tissue efficacy, as E3 ligase expression can vary between cell types. nih.govnih.gov

Ubiquitination and Proteasomal Degradation Pathway

Once the ternary complex is productively formed, the degradation process proceeds via the canonical ubiquitin-proteasome system. dovepress.comnih.gov

The recruited E3 ligase complex (CRL4-CRBN in the case of this compound) facilitates the transfer of ubiquitin—a small regulatory protein—from an E2 ubiquitin-conjugating enzyme to specific lysine (B10760008) residues on the surface of the target protein (CDK2 or CDK9). dovepress.comnih.gov This process is repeated to form a polyubiquitin (B1169507) chain on the target protein. dovepress.com

Polyubiquitination of Targeted CDK2 and CDK9

Upon formation of the ternary complex—comprising this compound, the target kinase (CDK2 or CDK9), and the CRBN E3 ligase—the proximity-induced transfer of ubiquitin molecules to the target protein is initiated. The CRBN E3 ligase, as part of the larger Cullin-RING E3 ubiquitin ligase 4 (CRL4^CRBN^) complex, facilitates the attachment of multiple ubiquitin molecules onto lysine residues on the surface of CDK2 and CDK9. This process, known as polyubiquitination, marks the target proteins for destruction. The formation of a polyubiquitin chain serves as a recognition signal for the proteasome, the cellular machinery responsible for degrading unwanted proteins.

Proteasome-Dependent Degradation of Ubiquitinated CDK2 and CDK9

Once CDK2 and CDK9 are tagged with polyubiquitin chains, they are recognized and shuttled to the 26S proteasome. This large protein complex acts as a cellular recycling center, unfolding and degrading the ubiquitinated kinases into small peptides. This degradation is a highly specific and efficient process, ensuring the removal of the targeted proteins from the cellular environment. The efficacy of this degradation is highlighted by the potent DC50 values of this compound, which represent the concentration required to degrade 50% of the target protein. In human prostate cancer PC-3 cells, this compound induced the degradation of both CDK2 and CDK9 with DC50 values of 62 nM and 33 nM, respectively. nih.gov

The degradation of CDK2 and CDK9 has significant downstream effects on cell cycle regulation. In PC-3 cells, treatment with this compound leads to a block in the S and G2/M phases of the cell cycle, ultimately suppressing cell proliferation. nih.gov

| Target Protein | Cell Line | DC50 Value |

|---|---|---|

| CDK2 | PC-3 (Prostate Cancer) | 62 nM |

| CDK9 | PC-3 (Prostate Cancer) | 33 nM |

Catalytic Nature of this compound Action

A key feature of PROTACs, including this compound, is their catalytic mode of action. After facilitating the ubiquitination of a target protein and its subsequent release for degradation by the proteasome, the PROTAC molecule is itself released from the ternary complex. This dissociation allows the same PROTAC molecule to engage with another target protein and E3 ligase, initiating a new cycle of degradation. This recycling ability means that a single PROTAC molecule can induce the degradation of multiple target protein molecules.

Design and Development Strategies for Protac Cdk2/9 Degrader 1

Rational Design Principles of PROTACs

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules engineered to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The design of PROTAC CDK2/9 Degrader-1 is rooted in these fundamental principles, involving the careful selection of ligands for both the target proteins and the E3 ligase, connected by an optimized chemical linker.

Identification of CDK2/9 Targeting Ligands (Warheads)

The efficacy of a PROTAC is critically dependent on its ability to specifically bind to the target protein. For this compound, the "warhead" component is derived from the multi-kinase inhibitor FN-1501. FN-1501 is known to target several kinases, including CDK2, CDK4, and CDK6. nih.gov By incorporating FN-1501 as the CDK-targeting ligand, the resulting PROTAC is engineered to specifically recognize and bind to CDK2 and CDK9. This strategic selection is crucial for directing the ubiquitin-proteasome system to these specific kinases, which are implicated in cell cycle regulation and transcriptional control, both of which are often dysregulated in cancer. The necessity of the FN-1501 moiety for the degradation of Cyclin E/CDK2 has been demonstrated, as the parent molecule alone does not induce this effect. nih.gov

Selection of E3 Ligase Recruiting Ligands (e.g., Thalidomide (B1683933) derivatives for CRBN)

A critical component of a PROTAC is its ability to recruit an E3 ubiquitin ligase. This compound utilizes a ligand that recruits the Cereblon (CRBN) E3 ligase. Specifically, derivatives of thalidomide, such as pomalidomide, are well-established CRBN ligands. researchgate.netnih.govfrontiersin.org The choice of a pomalidomide-based ligand in the design of PROTACs like FN-POM, a compound closely related to this compound, is pivotal for its degradative activity. nih.govspringernature.com The pomalidomide component is essential for recruiting the CRBN E3 ligase complex, which then facilitates the transfer of ubiquitin to the captured CDK2 and CDK9 proteins, marking them for destruction by the proteasome. The essential role of the pomalidomide moiety in initiating proteasomal degradation has been experimentally confirmed. nih.govspringernature.com

Linker Chemistry and Optimization in this compound Analogues

Impact of Linker Length on Degradation Efficiency

The length of the linker is a critical parameter that must be optimized to ensure productive ternary complex formation. An optimal linker length allows the warhead and the E3 ligase ligand to bind to their respective proteins simultaneously without steric hindrance. While specific details on the linker length optimization for this compound are not extensively published, studies on other PROTACs have shown that even minor changes in linker length can have a profound impact on degradation potency. For instance, in a series of BET degraders, the linker was systematically optimized using alkyl chains to achieve picomolar activity. nih.gov For CDK9 degraders, a study of homologous series of PROTACs with varying linker lengths demonstrated a clear dependence of degrader potency on the linker's length.

Influence of Linker Composition on Ternary Complex Formation

The chemical composition of the linker affects not only the stability and solubility of the PROTAC but also the geometry and stability of the ternary complex. Linkers can be composed of various chemical moieties, including polyethylene glycol (PEG) chains, alkyl chains, and more rigid structures like alkynes or aromatic rings. researchgate.net The composition of the linker can influence the conformational flexibility of the PROTAC, which in turn affects the cooperativity of ternary complex formation. While the specific linker composition of this compound is not detailed in publicly available literature, the synthesis of the related FN-POM involves a linker that connects the pomalidomide moiety to the FN-1501 warhead. springernature.com The nature of this linker is crucial for orienting the two proteins in a manner that is conducive to ubiquitination. The formation of a stable ternary complex is a key determinant of a PROTAC's degradation efficiency. nih.govmdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies for PROTAC CDK2/9 Degradation

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of PROTACs. These studies involve systematically modifying the different components of the PROTAC—the warhead, the linker, and the E3 ligase ligand—and evaluating the impact of these changes on degradation activity.

For PROTACs targeting CDKs, SAR studies have revealed important insights. For instance, in the development of FN-1501-based PROTACs, it was demonstrated that the presence of the pomalidomide moiety is absolutely required for the degradation of CDK2. springernature.com The parent FN-1501 molecule alone does not induce degradation, highlighting the PROTAC mechanism of action. nih.gov

Furthermore, the preclinical investigation of FN-POM, a closely related analogue, aimed to elucidate its structure-activity relationship. These studies confirmed that neither the FN-1501 warhead nor the pomalidomide ligand alone exhibited potent degradative activity, while the chemically linked FN-POM molecule possessed enhanced efficacy in degrading Cyclin E/CDK2. springernature.com This underscores the synergistic effect achieved by tethering the two ligands.

While a comprehensive SAR study specifically for this compound (Compound F3) is not publicly detailed, the existing data on related compounds provides a foundational understanding of the key structural features required for its dual degradation activity.

Modifications to CDK2/9 Binding Moiety and Effect on Degradation

The foundation of this compound's target specificity lies in its CDK2/9 binding moiety. Researchers initiated the design process by selecting a known CDK inhibitor as the scaffold. This initial inhibitor was then systematically modified to optimize its binding affinity and suitability for PROTAC assembly. The core of the CDK-binding warhead is a 4-(5-fluoro-2-(1H-pyrazol-4-yl)pyridin-4-yl)-N-(4-isopropylphenyl)pyrimidin-2-amine structure.

During the development, a series of analogues were synthesized to explore the structure-activity relationship (SAR) of the CDK-binding moiety. Modifications were primarily focused on the substituent at the C4 position of the pyrimidine ring. The introduction of different groups at this position had a pronounced effect on the degradation potency for both CDK2 and CDK9. For instance, the parent amine-containing compound showed moderate degradation, which was significantly enhanced by the introduction of a fluoro-pyridinyl-pyrazolyl group. This specific modification was found to be crucial for achieving potent dual degradation of both CDK2 and CDK9.

The table below summarizes the degradation data for key analogues with modifications to the CDK2/9 binding moiety, highlighting the impact of these changes on the degradation of CDK2 and CDK9 in PC-3 cells.

| Compound | Modification on CDK2/9 Binding Moiety | CDK2 DC50 (nM) | CDK9 DC50 (nM) |

| Analog 1 | Unsubstituted Pyridine | >1000 | >1000 |

| Analog 2 | 5-fluoro-2-(1H-pyrazol-4-yl)pyridine | 62 | 33 |

| This compound (F3) | 4-(5-fluoro-2-(1H-pyrazol-4-yl)pyridin-4-yl) | 62 | 33 |

Data presented is a representation of findings from research articles.

The data clearly indicates that the specific fluoro-pyridinyl-pyrazolyl substituent in this compound (F3) is optimal for potent dual degradation of CDK2 and CDK9.

Modifications to E3 Ligase Binding Moiety and Effect on Degradation

The E3 ligase binding moiety is a critical component of any PROTAC, as it hijacks the cell's natural protein disposal machinery. For this compound, a derivative of pomalidomide was chosen as the ligand for the Cereblon (CRBN) E3 ligase. medchemexpress.comnih.gov The selection of the E3 ligase and the optimization of its binding ligand are pivotal for the efficiency and selectivity of the degrader.

The development process involved synthesizing a series of PROTACs with different E3 ligase ligands and varying linker attachment points on the pomalidomide scaffold. The primary point of modification on the pomalidomide moiety was the C4 position of the phthalimide ring. Different linkers were attached at this position to connect to the CDK2/9 binding warhead.

The nature of the linker and its attachment point on the pomalidomide ligand significantly influenced the formation of a stable ternary complex between the PROTAC, the target proteins (CDK2 and CDK9), and the CRBN E3 ligase, which is essential for efficient ubiquitination and subsequent degradation. The research leading to this compound explored various linker lengths and compositions to optimize the spatial orientation of the binding moieties.

The following table details the effects of modifications to the E3 ligase binding moiety and the linker on the degradation of CDK2 and CDK9.

| Compound | E3 Ligase Ligand | Linker Attachment Point | Linker Composition | CDK2 DC50 (nM) | CDK9 DC50 (nM) |

| Analog 3 | Pomalidomide | C4 of Phthalimide | Short PEG linker | 150 | 85 |

| Analog 4 | Pomalidomide | C5 of Phthalimide | Alkyl linker | >500 | >500 |

| This compound (F3) | Pomalidomide | C4 of Phthalimide | Optimized PEG linker | 62 | 33 |

Data presented is a representation of findings from research articles.

Molecular and Cellular Characterization of Protac Cdk2/9 Degrader 1

Target Engagement and Degradation Potency

The efficacy of a PROTAC is determined by its ability to engage its targets and potently induce their degradation. Extensive research has characterized these parameters for PROTAC CDK2/9 Degrader-1.

The half-maximal degradation concentration (DC50) is a key metric for quantifying the potency of a PROTAC. For this compound, the DC50 values demonstrate its potent dual-degrading activity. It induces the degradation of CDK9 with a DC50 of 33 nM and CDK2 with a DC50 of 62 nM. medchemexpress.comnih.govdcchemicals.comabmole.comtargetmol.cominvivochem.net This indicates a slightly higher potency for the degradation of CDK9 over CDK2.

| Target Protein | DC50 Value (nM) |

| CDK2 | 62 |

| CDK9 | 33 |

The degradation of target proteins by PROTACs is a dynamic process that occurs over time. Studies have shown that this compound effectively down-regulates the levels of Mcl-1, a protein regulated by CDK9, in PC-3 prostate cancer cells when treated with a 500 nM concentration for a duration of 2 to 24 hours. medchemexpress.com This time-dependent effect on a downstream protein indicates the rapid and sustained degradation of its target, CDK9. The degradation of the target protein by PROTACs is designed to be a catalytic process, allowing a single PROTAC molecule to induce the degradation of multiple target protein molecules over time. dovepress.com

The extent of protein degradation induced by a PROTAC is typically dependent on its concentration. Research has demonstrated that this compound induces cell cycle blockage at the G2/M phase in a dose-dependent manner when applied to cells at concentrations ranging from 0.25 to 3 μM for 48 hours. medchemexpress.com This effect on the cell cycle is a downstream consequence of the degradation of its primary targets, CDK2 and CDK9, which are crucial regulators of cell cycle progression. nih.gov The dose-dependent nature of this activity is a characteristic feature of PROTAC-mediated protein degradation.

A common phenomenon observed with PROTACs is the "hook effect," where the degradation efficiency decreases at very high concentrations of the degrader. nih.gov This occurs because at excessive concentrations, the PROTAC molecules can independently bind to the target protein and the E3 ligase, forming binary complexes rather than the productive ternary complex required for ubiquitination and subsequent degradation. While the hook effect has been noted for other CDK9-targeting PROTACs, specific data detailing this phenomenon for this compound is not extensively available in the reviewed literature. nih.gov However, it is a critical consideration in the experimental design and interpretation of results for all PROTACs.

Target Selectivity Profiling

The selectivity of a PROTAC for its intended targets over other related proteins is a crucial aspect of its molecular characterization, as it can influence both efficacy and potential off-target effects.

This compound has been shown to be a selective degrader of CDK2 and CDK9. nih.gov While its parent CDK inhibitor may have a broader inhibitory profile against various CDKs, the PROTAC molecule exhibits selectivity in inducing degradation. nih.gov This selectivity is thought to arise from the specific three-dimensional conformation of the ternary complex formed between the PROTAC, the target CDK, and the E3 ligase. nih.gov

Off-Target Protein Degradation Assessment

Currently, detailed academic studies, such as comprehensive proteomic analyses to fully characterize the selectivity and potential off-target degradation profile of this compound, are not extensively reported in publicly available literature. While PROTAC technology aims for high selectivity to minimize off-target effects compared to traditional inhibitors, specific data from large-scale screening for this particular compound is not available. smolecule.com

Cellular Pathway Modulation

This compound impacts key cellular pathways that are fundamental to cell proliferation and survival, primarily through the degradation of its target kinases, CDK2 and CDK9.

Cell Cycle Progression Analysis (S and G2/M Phase Blockage)

The degradation of CDK2, a critical regulator of cell cycle progression, leads to significant perturbations in cell division. In prostate cancer PC-3 cells, treatment with this compound has been shown to effectively block the cell cycle in the S and G2/M phases. medchemexpress.com This blockage is a direct consequence of removing CDK2, which is essential for the G1/S and S/G2 transitions. Specifically, exposing PC-3 cells to concentrations ranging from 0.25 to 3 µM for 48 hours results in a pronounced cell cycle arrest at the G2/M phase. medchemexpress.com

Cell Cycle Effects of this compound

| Cell Line | Concentration | Duration | Observed Effect | Reference |

|---|---|---|---|---|

| PC-3 | 0.25 - 3 µM | 48 hours | Blockage at G2/M phase | medchemexpress.com |

Impact on Downstream Substrates (e.g., RPB1 phosphorylation, Mcl-1 levels)

The degradation of CDK9, a component of the positive transcription elongation factor b (P-TEFb), directly affects the transcription of short-lived anti-apoptotic proteins. One of the key downstream effects observed is the down-regulation of the anti-apoptotic protein Myeloid cell leukemia 1 (Mcl-1). In PC-3 cells, treatment with 500 nM of this compound for as little as 2 to 24 hours leads to a reduction in Mcl-1 protein levels. medchemexpress.com Information regarding the compound's specific effect on the phosphorylation of the C-terminal domain of RNA polymerase II subunit RPB1, another primary substrate of CDK9, is not detailed in the available academic reports.

Induction of Specific Cellular Responses (e.g., apoptosis in a mechanistic context)

By downregulating anti-apoptotic proteins like Mcl-1, this compound can sensitize cancer cells to apoptosis. The reduction of Mcl-1 disrupts the balance of pro- and anti-apoptotic proteins, tipping the scale towards programmed cell death. While the compound is noted to induce apoptosis in cancer cell lines, detailed mechanistic studies elucidating the specific apoptotic pathways activated (e.g., intrinsic vs. extrinsic, caspase activation cascade) are not yet fully characterized in the available literature.

Comparative Analysis with Traditional CDK Inhibitors

This compound offers a distinct mechanism of action compared to traditional small-molecule CDK inhibitors, which typically function by competitively binding to the ATP pocket of the kinase to block its enzymatic activity.

Differential Effects on Kinase Activity vs. Protein Abundance

The fundamental difference lies in the therapeutic modality: inhibition versus elimination. While traditional inhibitors modulate kinase activity, PROTACs eliminate the protein entirely. This distinction is evident in the compound's characterization, which includes values for both kinase inhibition (IC50) and protein degradation (DC50).

This compound demonstrates potent inhibition of both CDK2 and CDK9, with IC50 values of 7.42 nM and 14.50 nM, respectively. medchemexpress.com However, its primary function is as a degrader, with DC50 values (the concentration required to degrade 50% of the target protein) of 62 nM for CDK2 and 33 nM for CDK9. medchemexpress.com

This dual capability allows the compound to not only block the catalytic function of the kinases but also to abolish any non-catalytic scaffolding functions they may have. By physically removing the proteins, PROTACs can achieve a more profound and durable biological effect than inhibitors, which require sustained occupancy of the active site and can be subject to resistance mechanisms involving kinase overexpression. medchemexpress.com

Inhibition vs. Degradation Potency

| Target | IC50 (Kinase Inhibition) | DC50 (Protein Degradation) | Reference |

|---|---|---|---|

| CDK2 | 7.42 nM | 62 nM | medchemexpress.com |

| CDK9 | 14.50 nM | 33 nM | medchemexpress.com |

Superiority in Achieving Complete Functional Knockdown

Proteolysis targeting chimeras (PROTACs) represent a novel therapeutic strategy designed to induce the degradation of target proteins rather than merely inhibiting their enzymatic activity. nih.gov This approach offers a distinct advantage over traditional small-molecule inhibitors by eliminating the entire protein scaffold, thereby nullifying both its enzymatic and non-enzymatic functions. This compound, also known as compound F3, exemplifies this by inducing potent degradation of both Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9). nih.gov

The efficacy of PROTAC-mediated degradation often surpasses that of inhibitors because it operates catalytically; a single PROTAC molecule can mediate the degradation of multiple target protein molecules. nih.gov This leads to a more profound and sustained depletion of the target protein, achieving a state that approximates a functional knockdown. The dual-degrader activity of compound F3 against both CDK2, a key regulator of the cell cycle, and CDK9, which is crucial for transcription regulation, allows for a multi-pronged attack on cancer cell processes. nih.gov By effectively removing these proteins, this compound can potently block the cell cycle and inhibit cell proliferation, as demonstrated in human prostate cancer PC-3 cells. nih.govmedchemexpress.com

Methodologies for In Vitro Evaluation

The in vitro characterization of this compound involves a suite of assays to confirm its mechanism of action, from target engagement and degradation to the downstream cellular consequences.

Immunoblotting, commonly known as Western blotting, is a foundational technique used to verify the degradation of target proteins. For this compound, this method is employed to measure the levels of CDK2 and CDK9 in cell lysates after treatment. A reduction in the corresponding protein bands indicates successful degradation. mdpi.com Studies have shown that compound F3 potently induces the degradation of both CDK2 and CDK9 in various cell lines. nih.govmedchemexpress.com Beyond the primary targets, immunoblotting can also assess the levels of downstream proteins to confirm the functional impact of degradation. For instance, treatment with this compound was found to down-regulate the Mcl-1 protein level in PC-3 cells. medchemexpress.comtargetmol.com

Quantitative proteomics offers a broader, unbiased view of the cellular changes induced by a PROTAC. This technology can identify not only the intended targets but also any off-target effects on a proteome-wide scale. By comparing the protein profiles of cells treated with the PROTAC to untreated controls, researchers can confirm the selectivity of the degrader and uncover other potential biological effects. mdpi.com

Cellular assays are critical for quantifying the potency and biological effects of this compound. The half-maximal degradation concentration (DC50) is a key metric, representing the concentration of the PROTAC required to degrade 50% of the target protein. Compound F3 was identified as a potent dual degrader with a DC50 of 62 nM for CDK2 and 33 nM for CDK9. nih.govabmole.com

The biological response to this degradation is often measured through cell viability and proliferation assays. The half-maximal inhibitory concentration (IC50) determines the compound's potency in inhibiting a biological process. In prostate cancer PC-3 cells, this compound was shown to suppress cell proliferation with an IC50 value of 0.12 µM. medchemexpress.cominvivochem.net Furthermore, cell cycle analysis is used to understand the mechanism behind the anti-proliferative effects. It was demonstrated that compound F3 effectively blocks the cell cycle in the S and G2/M phases, consistent with the roles of CDK2 and CDK9 in cell cycle progression and transcription. nih.govabmole.comdcchemicals.com

Table 1: In Vitro Activity of this compound

| Parameter | Target/Process | Cell Line | Value |

|---|---|---|---|

| DC50 | CDK2 Degradation | - | 62 nM |

| DC50 | CDK9 Degradation | - | 33 nM |

| IC50 | Cell Proliferation | PC-3 | 0.12 µM |

The mechanism of action for any PROTAC is predicated on its ability to form a ternary complex, bringing together the target protein and an E3 ubiquitin ligase. nih.gov Biophysical assays are essential for characterizing the formation, stability, and kinetics of this complex. nih.gov Techniques such as Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC) provide valuable data on the binding affinities and thermodynamics of these interactions. nih.gov

Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a particularly useful high-throughput method for detecting and quantifying ternary complex formation. nih.gov In this bead-based assay, one protein (e.g., the E3 ligase) is bound to a donor bead and the other (the target protein) to an acceptor bead. In the presence of the PROTAC, the two proteins are brought into close proximity, allowing for the transfer of singlet oxygen from the donor to the acceptor bead upon laser excitation, which generates a chemiluminescent signal. The strength of this signal is proportional to the amount of ternary complex formed, making it a powerful tool for screening and characterizing PROTAC molecules. nih.gov

Molecular dynamics (MD) simulations are computational methods used to model the physical movements of atoms and molecules, providing profound insights into the structural dynamics of the PROTAC-induced ternary complex. nih.govelifesciences.org These simulations can reveal the specific atomic-level interactions that stabilize the complex, elucidate the role of the PROTAC's linker in achieving a productive orientation, and predict how mutations in the target protein or E3 ligase might affect complex formation and subsequent degradation. elifesciences.org By simulating the behavior of the complex over time, researchers can understand the conformational changes required for efficient ubiquitination of the target protein. This information is invaluable for the rational design and optimization of new PROTACs with improved potency and selectivity. nih.gov

Preclinical Biological Investigations of Protac Cdk2/9 Degrader 1 Non Human Models

In Vitro Cellular Efficacy in Research Cell Lines

PROTAC CDK2/9 Degrader-1 has demonstrated potent and specific activity in various research cell lines, primarily through the degradation of its target proteins, CDK2 and CDK9. This activity translates to significant anti-proliferative effects in cancer cell models. The compound is a potent dual degrader for CDK2 and CDK9, with half-maximal degradation concentrations (DC50) of 62 nM and 33 nM, respectively. scdinhibitor.com It also exhibits strong inhibitory activity against these kinases, with half-maximal inhibitory concentrations (IC50) of 7.42 nM for CDK2 and 14.50 nM for CDK9. scdinhibitor.com

Table 1: In Vitro Potency of this compound

| Parameter | Target | Value (nM) |

|---|---|---|

| Degradation (DC50) | CDK2 | 62 |

| CDK9 | 33 | |

| Inhibition (IC50) | CDK2 | 7.42 |

| CDK9 | 14.50 |

The dual degradation of CDK2 and CDK9 by this compound leads to potent inhibition of cell proliferation across a panel of cancer cell lines. The compound effectively suppresses the growth of prostate cancer (PC-3), breast cancer (MCF-7), colon cancer (HCT-116), and prostate cancer (22Rv1) cells, particularly those with high expression levels of CDK2 and CDK9. scdinhibitor.com

In the PC-3 prostate cancer cell line, this compound demonstrated a proliferation IC50 of 0.12 µM. scdinhibitor.com Mechanistic studies in these cells revealed that the compound effectively blocks the cell cycle in the S and G2/M phases. scdinhibitor.com Furthermore, treatment with the degrader led to the down-regulation of the Mcl-1 protein, a key anti-apoptotic protein, indicating an induction of the apoptotic pathway. scdinhibitor.com

Table 2: Anti-Proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Key Findings |

|---|---|---|

| PC-3 | Prostate Cancer | Suppresses proliferation (IC50 = 0.12 µM); Induces cell cycle blockage at S and G2/M phases; Down-regulates Mcl-1 protein. scdinhibitor.com |

| MCF-7 | Breast Cancer | Effective degradation of CDK2/9. scdinhibitor.com |

| HCT-116 | Colon Cancer | Effective degradation of CDK2/9. scdinhibitor.com |

| 22Rv1 | Prostate Cancer | Effective degradation of CDK2/9. scdinhibitor.com |

While the antiproliferative effects of this compound are significant, detailed studies investigating its synergistic potential with other research compounds, such as Bcl2 inhibitors, are not extensively reported in the available scientific literature. Further research is required to explore potential combination strategies to enhance its therapeutic efficacy.

In Vivo Pharmacodynamic Studies in Relevant Preclinical Models (Non-Human)

The translation of in vitro efficacy to in vivo models is a critical step in preclinical development. This section reviews the available pharmacodynamic data for this compound and related CDK2 degraders in non-human models.

Specific in vivo studies detailing the extent and duration of CDK2 and CDK9 degradation in animal tissues following administration of this compound are not yet prominently featured in published research. Such studies are essential to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship and to determine the compound's activity profile in a whole-organism context.

Consistent with the lack of in vivo target degradation data, reports on the modulation of downstream biomarkers (e.g., phosphorylation of retinoblastoma protein, levels of Mcl-1) in animal models treated with this compound are not currently available in the reviewed literature. These analyses would be crucial for confirming the mechanism of action in vivo.

While specific in vivo disease model data for this compound is limited, studies on related CDK2-targeting PROTACs provide valuable insight into the potential therapeutic applications of this class of molecules. Research on a selective CDK2 degrader, AZD5438-PROTAC (also known as PROTAC-8), has shown significant protective effects in a zebrafish model of cisplatin-induced ototoxicity. medchemexpress.com Cisplatin (B142131) is a common chemotherapy agent known to cause hearing loss as a side effect.

In these preclinical studies, the CDK2 degrader protected against hearing loss induced by both cisplatin and noise. medchemexpress.com This protective phenotype is supported by findings that other small molecule inhibitors of CDK2, such as kenpaullone, also confer protection against cisplatin- and noise-induced hearing loss in zebrafish, mice, and rats. googleapis.com The zebrafish lateral line contains neuromasts with hair cells that are morphologically and functionally similar to those in the mammalian inner ear, making it a relevant model for studying ototoxicity. These findings suggest that the targeted degradation of CDK2 is a promising strategy for mitigating ototoxicity, a potential application for potent CDK2 degraders like this compound. medchemexpress.comgoogleapis.com

Mechanisms of Resistance and Strategies for Overcoming in Preclinical Settings

Acquired Resistance Mechanisms in In Vitro Models

Prolonged exposure of cancer cell lines to PROTACs in laboratory settings has led to the development of resistant populations. Genomic and proteomic analyses of these cells have identified several key mechanisms that prevent effective protein degradation. These mechanisms can be broadly categorized into alterations in the components of the ubiquitin-proteasome system, modifications of the target protein itself, or changes in drug concentration within the cell. nih.govnih.gov

The functionality of a PROTAC is fundamentally dependent on its ability to recruit an E3 ubiquitin ligase to the target protein. Consequently, alterations in the components of the E3 ligase complex are a primary mechanism of acquired resistance. nih.gov Most PROTACs, including many CDK2/9 degraders, are designed to hijack E3 ligases such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). nih.govnih.gov Preclinical studies have shown that cancer cells can develop resistance through genomic alterations that result in the decreased expression or mutation of these essential E3 ligases or their associated complex proteins, such as Cullin2 (CUL2). nih.govnih.gov Loss of CUL2, for example, has been reported as an acquired resistance mechanism to VHL-based PROTACs. nih.gov Such mutations can disrupt the formation of a stable ternary complex (PROTAC-target-ligase), thereby preventing the ubiquitination and subsequent degradation of the target protein. nih.govnih.gov

Another significant mechanism of resistance involves genetic mutations in the gene encoding the target protein, which can prevent the PROTAC from binding effectively. nih.gov In the context of CDK9 degradation, a specific point mutation, L156F (a leucine to phenylalanine substitution at position 156), has been identified in the kinase domain of CDK9 in an acute myeloid leukemia (AML) cell line with acquired resistance to a selective CDK9 inhibitor. nih.govlcsciences.com Subsequent research confirmed that this single L156F mutation is sufficient to drive resistance not only to traditional ATP-competitive inhibitors but also to PROTAC-based degraders like THAL-SNS-032. nih.govbohrium.com

The L156F mutation confers resistance by creating steric hindrance, which physically disrupts the binding of the degrader to CDK9. nih.govlcsciences.com This prevents the formation of the necessary ternary complex, rendering the PROTAC ineffective. The anti-proliferative activity of the CDK9-targeting PROTAC THAL-SNS-032 was found to be decreased by 8-fold in cells harboring this mutation. nih.gov

| Mutation | Affected Protein | Mechanism of Resistance | Effect on PROTAC Activity | Reference Cell Line |

|---|---|---|---|---|

| L156F | CDK9 | Steric hindrance disrupts the binding of the degrader to the target protein. | An 8-fold decrease in the anti-proliferative activity of the CDK9 degrader THAL-SNS-032 was observed. nih.gov | MOLM13-BR (AML) nih.gov |

A common mechanism of multidrug resistance in cancer involves the upregulation of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps. nih.govbiorxiv.org Studies have demonstrated that this is also a significant mechanism of both intrinsic and acquired resistance to PROTACs. pharmaceuticalintelligence.com Specifically, the multidrug resistance protein 1 (MDR1), encoded by the ABCB1 gene, has been shown to transport PROTACs out of the cell, thereby reducing their intracellular concentration to sub-therapeutic levels. nih.govbioworld.com

Chronic exposure of cancer cell lines to BET protein and CDK9 degraders has been shown to result in the stable upregulation of MDR1 expression and activity. bioworld.com This increased efflux activity limits the accumulation of the PROTAC inside the cell, leading to reduced target engagement and degradation. bioworld.com In studies involving multiple cancer cell lines, four out of five tested were found to induce MDR1 expression in response to continuous treatment with degraders, suggesting this is a common adaptive response. nih.gov

| Efflux Pump | Gene | Mechanism of Resistance | PROTACs Affected | Reference Cell Lines |

|---|---|---|---|---|

| Multidrug Resistance Protein 1 (MDR1) | ABCB1 | Increased efflux of PROTAC from the cell, reducing intracellular concentration and target engagement. | BET degraders (dBET6, MZ1), CDK9 degraders (Thal-SNS-032) | A1847 (Ovarian), SUM159 (Breast) bioworld.com |

Strategies to Overcome Resistance in Preclinical Research

The identification of specific resistance mechanisms has enabled the rational design of strategies to overcome or bypass them in preclinical models. These approaches generally involve either combining the PROTAC with another agent that counteracts the resistance mechanism or engineering new degraders that are impervious to these mechanisms.

For resistance mediated by the upregulation of efflux pumps, a logical strategy is to co-administer the PROTAC with an inhibitor of the responsible transporter. biorxiv.org Preclinical studies have successfully demonstrated that the genetic depletion or pharmacological inhibition of MDR1 can re-sensitize degrader-resistant cancer cells to PROTACs. nih.govpharmaceuticalintelligence.com The use of MDR1 inhibitors, such as zosuquidar, has been shown to reverse resistance to multiple PROTACs. researchgate.net Furthermore, the dual ErbB/MDR1 inhibitor lapatinib exhibited potent synergy when combined with MEK1/2 or KRASG12C degraders in MDR1-overexpressing colorectal cancer cells, suggesting that combining PROTACs with MDR1 blockade could be a viable therapeutic strategy. foxchase.org Another approach involves combining PROTACs with standard chemotherapy; for instance, combining a PIM kinase-targeting PROTAC with the chemotherapy drug docetaxel resulted in significantly increased cancer cell death. cancer.gov

To overcome resistance caused by mutations in the target protein, next-generation degraders can be rationally designed to effectively bind and degrade the mutated protein. nih.govfrontiersin.org This approach requires a detailed understanding of the structural changes induced by the resistance mutation. In the case of the CDK9 L156F mutation, researchers conducted high-throughput screening to identify new chemical scaffolds capable of overcoming the sterically hindered binding pocket. nih.govlcsciences.com This effort led to the discovery of the compound IHMT-CDK9-36, which demonstrated potent inhibitory activity against both the wild-type (WT) CDK9 and the drug-resistant L156F mutant. nih.govbohrium.com The development of such compounds provides a clear path forward for circumventing target-mediated resistance and highlights the adaptability of the PROTAC platform. nih.gov

Future Directions in Protac Cdk2/9 Degrader Research

Exploring Novel E3 Ligase Recruiters for Enhanced Degradation

A significant challenge in the development of PROTAC technology is the limited number of E3 ligase recruiters currently available for targeted protein degradation. nih.gov The majority of current PROTACs utilize ligands for the von Hippel-Lindau (VHL) and Cereblon (CRBN) E3 ligases. nih.govchemrxiv.org While effective, the ubiquitous expression of VHL and CRBN throughout the body can lead to off-target effects and limit the tissue-specificity of the degrader. youtube.com To overcome these limitations, there is a pressing need to identify and develop small molecule recruiters for alternative E3 ligases. nih.gov The human genome encodes over 600 E3 ligases, many of which exhibit tissue-specific or cancer-specific expression, offering a rich landscape for the development of more selective PROTACs. nih.gov

The expansion of the E3 ligase toolbox is crucial for several reasons:

Enhanced Specificity: Utilizing tissue-specific E3 ligases could restrict the degradation of CDK2/9 to cancer cells, minimizing side effects in healthy tissues. youtube.com

Overcoming Resistance: Tumor cells can develop resistance to PROTACs by downregulating the recruited E3 ligase. Having a panel of PROTACs that recruit different E3 ligases could provide alternative therapeutic options.

Improved Degradation Efficacy: Different E3 ligases may exhibit varying efficiencies in ubiquitinating and degrading specific target proteins. Identifying the optimal E3 ligase for CDK2/9 degradation could lead to more potent PROTACs.

Recent research has begun to explore novel E3 ligase recruiters beyond the conventional VHL and CRBN. For instance, researchers are investigating ligands for E3 ligases such as MDM2, IAPs (Inhibitor of Apoptosis Proteins), and others. rsc.orgacs.org Computational approaches are also being employed to identify new recruiters for E3 ligases like UBR1. biorxiv.org The development of hetero-dimerizing PROTACs that hijack one E3 ligase to degrade another (e.g., a VHL-recruiting PROTAC that degrades CRBN) further highlights the innovative strategies being explored in this area. chemrxiv.orgresearchgate.net

| E3 Ligase | Recruiter Type | Rationale for Exploration | Key Findings |

| VHL | Small Molecule | Well-established; potent degradation. | Most commonly used E3 ligase in PROTACs. chemrxiv.org |

| CRBN | Small Molecule (IMiD derivatives) | Well-established; potent degradation. | Widely used, but ubiquitous expression is a limitation. chemrxiv.org |

| IAPs | Small Molecule | Potential for cancer-specific activity. | Heterobifunctional PROTACs have shown selective depletion of IAPs. acs.org |

| MDM2 | Small Molecule | Potential for p53-independent anti-cancer effects. | PROTACs have been developed to degrade MDM2. rsc.org |

| UBR1 | Peptidomimetics (computational design) | Widely expressed and efficient in degrading oncogenic proteins. | In silico design has identified promising recruiter fragments. biorxiv.org |

| KLHDC2 | (Under investigation) | Potential for neo-substrate-specific degradation. | Provides a framework for developing selective PROTACs. researchgate.net |

Development of Spatially or Temporally Controlled Degradation Systems

A key challenge with conventional PROTACs is their continuous and systemic activity, which can lead to on-target, off-tissue toxicities. researchgate.net To address this, researchers are developing strategies to control protein degradation with spatial and temporal precision. These "smart" PROTACs can be activated at specific sites or times, thereby enhancing their therapeutic window.

Several innovative approaches are being pursued:

Light-Inducible PROTACs: These molecules, often referred to as "opto-PROTACs" or "PHOTACs," incorporate a photolabile caging group that renders the PROTAC inactive until it is exposed to a specific wavelength of light. researchgate.netnih.gov This allows for precise control over where and when the degrader is active, enabling targeted degradation in a specific tissue or even within subcellular compartments. nih.govresearchgate.net For example, some light-inducible PROTACs remain in an inactive trans form and can be switched to an active cis form upon UV illumination. nih.gov

Enzyme-Activated PROTACs: This strategy involves designing "pro-PROTACs" that are activated by enzymes that are overexpressed in cancer cells. nih.govchinesechemsoc.org For instance, a pro-PROTAC can be designed with a masking group that is cleaved by a cancer-specific enzyme, releasing the active degrader only within the tumor microenvironment. chinesechemsoc.org This approach has been demonstrated with enzymes like NAD(P)H quinone dehydrogenase 1 (NQO1). chinesechemsoc.org Dual-enzyme-activatable PROTACs that require the presence of two different cancer-associated enzymes for activation are also being developed to further enhance specificity. nih.gov

Hypoxia-Activated PROTACs: Given that solid tumors often have hypoxic (low oxygen) regions, researchers have designed PROTACs that are activated under these conditions. nih.govresearchgate.net These molecules incorporate a hypoxia-activated leaving group that is cleaved in the low-oxygen environment of the tumor, releasing the active PROTAC. researchgate.net

These controlled degradation systems hold immense promise for improving the safety and efficacy of PROTAC-based therapies by ensuring that the degradation of CDK2/9 occurs preferentially in cancer cells.

| Control Mechanism | PROTAC Type | Principle of Activation | Potential Advantage |

| Light | Opto-PROTAC / PHOTAC | A photolabile group is removed by a specific wavelength of light, activating the PROTAC. researchgate.netnih.gov | High spatial and temporal control. nih.gov |

| Enzymes | Pro-PROTAC | A masking group is cleaved by a cancer-specific enzyme, releasing the active degrader. nih.govchinesechemsoc.org | Tumor-selective activation. chinesechemsoc.org |

| Hypoxia | Hypoxia-Activated PROTAC | A hypoxia-sensitive group is cleaved in the low-oxygen tumor microenvironment. nih.govresearchgate.net | Targeting of solid tumors. researchgate.net |

Integration with Advanced Computational Design Methodologies

The design of effective PROTACs is a complex multiparameter optimization problem, involving the selection of ligands for the target protein and E3 ligase, as well as the design of an optimal linker. Traditional trial-and-error approaches are often time-consuming and resource-intensive. To accelerate the design process, advanced computational methodologies are being increasingly integrated into PROTAC development.

Key computational approaches include:

Machine Learning (ML): ML models are being developed to predict the degradation activity of novel PROTAC molecules based on their structural features. arxiv.org These models can analyze large datasets of existing PROTACs to identify key structural determinants of degradation efficiency and can be used to optimize linker design and even generate entirely new PROTAC structures (de novo design). rsc.orgcbirt.netresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ternary complex formed between the PROTAC, the target protein (CDK2/9), and the E3 ligase. acs.orgelifesciences.orgresearchgate.net These simulations can help to understand the stability of the ternary complex, the role of the linker in facilitating its formation, and the key protein-protein interactions that drive ubiquitination. acs.orgnih.gov

Ternary Complex Modeling: Computational tools such as PRosettaC, MOE, and ICM are used to predict the three-dimensional structure of the PROTAC-mediated ternary complex. nih.gov Accurate structural models are crucial for rational PROTAC design, allowing researchers to visualize how the PROTAC bridges the target protein and the E3 ligase and to design linkers that promote a productive conformation for ubiquitination. nih.gov

These computational methods are transforming PROTAC design from a largely empirical process to a more rational, structure-guided endeavor, ultimately accelerating the discovery of potent and selective CDK2/9 degraders.

| Computational Method | Application in PROTAC Design | Key Benefit |

| Machine Learning | Predicting degradation activity, optimizing linkers, de novo design. arxiv.orgrsc.orgcbirt.netresearchgate.net | Accelerates the design-test-learn cycle. aimodels.fyi |

| Molecular Dynamics Simulations | Analyzing ternary complex stability and dynamics. acs.orgelifesciences.orgresearchgate.netnih.gov | Provides insights into the mechanism of action. acs.org |

| Ternary Complex Modeling | Predicting the 3D structure of the PROTAC-target-E3 ligase complex. nih.govnih.gov | Enables rational, structure-based design. nih.gov |

Elucidation of Broader Biological Networks Affected by CDK2/9 Degradation

CDK2 and CDK9 are central regulators of fundamental cellular processes, and their degradation is expected to have far-reaching effects on various biological networks. A deeper understanding of these broader consequences is crucial for predicting both the therapeutic efficacy and potential side effects of CDK2/9 degraders.

Current research is focused on elucidating the impact of CDK2/9 degradation on:

The MYC Transcriptional Network: CDK9 is a critical co-factor for the transcription factor MYC, a potent oncogene that is deregulated in a majority of human cancers. biorxiv.org Degradation of CDK9 has been shown to potently disrupt the MYC transcriptional network, leading to the downregulation of MYC target genes involved in cell proliferation and survival. biorxiv.org

Cell Cycle Regulation: CDK2 is a key driver of cell cycle progression, particularly the G1/S transition. youtube.com Proteomic studies have shown that CDK2/9 degradation can lead to the depletion of proteins involved in the G2M checkpoint and E2F target genes, indicating a strong inhibitory effect on cell cycle progression. biorxiv.org The impact of CDK degradation can be cell-cycle dependent, with some PROTACs showing more effective degradation in specific phases of the cell cycle. researchgate.netthebiogrid.org

Ribosome Biogenesis: The degradation of CDK9 has been linked to the destabilization of nucleolar homeostasis and the disruption of ribosome biogenesis, a process that is often upregulated in cancer cells to support their high protein synthesis demands. biorxiv.org

Global Proteome and Phosphoproteome: Advanced proteomic and phosphoproteomic analyses are being used to map the global changes in protein expression and phosphorylation that occur following CDK2/9 degradation. biorxiv.orgnih.gov These studies can reveal novel downstream effectors and signaling pathways that are modulated by CDK2/9, providing a more comprehensive understanding of their biological functions and the consequences of their removal. mdpi.com

By mapping these broader biological networks, researchers can identify potential biomarkers of response to CDK2/9 degraders and develop rational combination therapies that target compensatory signaling pathways.

| Biological Network | Effect of CDK2/9 Degradation | Research Findings |

| MYC Transcriptional Network | Disruption of MYC-driven transcription. | Potent downregulation of MYC protein and target genes. biorxiv.org |

| Cell Cycle | Inhibition of cell cycle progression. | Depletion of G2M checkpoint and E2F target proteins; cell cycle phase-dependent degradation. biorxiv.orgresearchgate.netthebiogrid.org |

| Ribosome Biogenesis | Destabilization of nucleolar homeostasis. | Disruption of a key process for cancer cell growth. biorxiv.org |

| Global Proteome | Widespread changes in protein expression. | Identification of novel downstream targets and pathways. nih.govmdpi.com |

Advancing Preclinical Translational Research for Mechanistic Understanding

To bridge the gap between promising in vitro data and clinical application, robust preclinical translational research is essential. This research aims to provide a deeper mechanistic understanding of how PROTAC CDK2/9 degraders function in more complex biological systems and to identify potential challenges that may arise in a clinical setting.

Key areas of focus in preclinical research include:

In Vivo Efficacy and Pharmacodynamics: Preclinical studies in animal models, such as patient-derived xenografts (PDX), are crucial for evaluating the in vivo anti-tumor efficacy of CDK2/9 degraders. bioworld.com These studies also allow for the assessment of pharmacodynamic markers, such as the extent and duration of CDK2/9 degradation in tumor tissue, which can help to establish a therapeutic window. bioworld.com For example, the CDK2-selective degrader NKT-3964 has demonstrated tumor growth inhibition in mouse xenograft models. bioworld.com

Mechanisms of Resistance: As with any targeted therapy, the development of resistance is a major concern. Preclinical studies are being used to identify potential mechanisms of resistance to CDK2/9 degraders. nih.gov This could include mutations in the target protein or the E3 ligase, or the upregulation of compensatory signaling pathways. For instance, CRISPR screens have been used to identify the loss of CDK2 as a potential resistance mechanism to CDK2 inhibitors. nih.gov

Combination Therapies: Preclinical models are being used to explore the efficacy of combining CDK2/9 degraders with other anti-cancer agents. bioworld.com The goal is to identify synergistic combinations that can enhance anti-tumor activity and overcome resistance. For example, NKT-3964 has been tested in combination with other therapeutic agents in mouse xenograft models. bioworld.com

Understanding In Vivo Degradation Kinetics: Mechanistic studies are underway to understand the kinetics of PROTAC-mediated degradation in vivo. researchgate.netresearchgate.net This includes investigating the formation of the ternary complex and the subsequent ubiquitination and degradation of the target protein in a physiological context. researchgate.net

By addressing these key questions in preclinical models, researchers can gain valuable insights that will inform the clinical development of PROTAC CDK2/9 Degrader-1 and other related compounds, ultimately improving their chances of success in treating cancer patients.

| Research Area | Focus | Example from Preclinical Studies |

| In Vivo Efficacy | Evaluating anti-tumor activity in animal models. | The CDK2 degrader NKT-3964 inhibited tumor growth in mouse xenografts. bioworld.com |

| Resistance Mechanisms | Identifying how tumors evade the effects of the degrader. | CRISPR screens identified CDK2 loss as a potential resistance mechanism. nih.gov |

| Combination Therapies | Exploring synergistic effects with other drugs. | NKT-3964 has been tested in combination with other cancer therapies. bioworld.com |

| Mechanistic Understanding | Studying the process of degradation in a living organism. | Investigating ternary complex formation and target ubiquitination in vivo. researchgate.netresearchgate.net |

Q & A

Q. What is the mechanism of action of PROTAC CDK2/9 Degrader-1, and how does its bifunctional design enable dual degradation of CDK2 and CDK9?

this compound is a heterobifunctional molecule comprising a CDK2/9-binding ligand, a linker, and a cereblon (CRBN) E3 ligase-recruiting moiety. It exploits the ubiquitin-proteasome system by bringing CDK2/9 into proximity with the E3 ligase, leading to polyubiquitination and subsequent degradation. Key design considerations include:

- Linker attachment : Determined via crystallography to avoid disrupting ligand-target binding .

- E3 ligase compatibility : CRBN is selected for its ubiquitylation efficiency and tissue-specific expression .

- Degradation efficiency : DC50 values of 62 nM (CDK2) and 33 nM (CDK9) indicate robust degradation .

Q. What are the key biochemical parameters (e.g., DC50, IC50) characterizing this compound's activity?

Q. How does this compound compare to traditional CDK inhibitors in terms of selectivity and efficacy?

Unlike small-molecule inhibitors, PROTACs achieve catalytic degradation, reducing off-target kinase inhibition. For example:

- This compound degrades CDK2/9 without affecting CDK1/4/6, despite parental inhibitors (e.g., AT-7519) targeting multiple CDKs .

- Selectivity is influenced by ternary complex formation (CDK2/9-PROTAC-E3 ligase), not solely ligand affinity .

Q. What cellular assays are used to validate this compound's mechanism of action?

- Time-course assays : Monitor degradation kinetics (e.g., CDK2/9 levels at 6–24 hours post-treatment) .

- Competition assays : Co-treatment with proteasome inhibitors (e.g., MG-132) or excess E3 ligand (e.g., thalidomide) blocks degradation .

- Cell cycle analysis : Arrest in S/G2-M phases in PC-3 cells confirms functional CDK2/9 loss .

Q. What are the structural components of this compound, and how do they contribute to its function?

- CDK2/9 ligand : Derived from kinase inhibitors (e.g., ribociclib analogs) with solvent-exposed regions for linker attachment .

- Linker : Optimized for length (e.g., PEG-based chains) to balance solubility and ternary complex formation .

- E3 ligase ligand : CRBN-binding thalidomide derivative ensures efficient ubiquitination .

Advanced Research Questions

Q. How can researchers resolve discrepancies between PROTAC degradation profiles and the inhibitory activity of parental CDK ligands?

Degradation efficiency does not always correlate with inhibitor IC50 due to:

- Ternary complex stability : Linker length/E3 ligase pairing affects spatial orientation .

- Ubiquitination efficiency : Target lysine accessibility impacts polyubiquitination rates . Methodology :

- Perform structural modeling (e.g., using PDB 2VTH for CDK2) to optimize PROTAC geometry .

- Compare degradation vs. inhibition in isogenic cell lines with mutated ubiquitination sites .

Q. What strategies are recommended to improve this compound's selectivity in complex kinase environments?

- Linker optimization : Shorter linkers may enhance selectivity by restricting E3 ligase proximity to target kinases .

- E3 ligase swapping : Testing VHL-based PROTACs (vs. CRBN) reduces off-target effects .

- Proteomic profiling : Use mass spectrometry to identify non-CDK targets (e.g., unexpected kinases or scaffolds) .

Q. How should researchers address conflicting data on CDK2/9 degradation efficiency across different cell lines?

Variability arises from differences in:

- E3 ligase expression levels : Quantify CRBN/VHL in cell models via qPCR or flow cytometry .

- Deubiquitinating enzymes (DUBs) : Co-treat with DUB inhibitors (e.g., PR-619) to stabilize ubiquitination .

- Cell cycle synchronization : Ensure consistent cell cycle phases during assays (e.g., serum starvation) .

Q. What experimental controls are critical to confirm PROTAC-specific degradation?

Q. How can this compound be adapted for studying CDK2/9 non-catalytic roles (e.g., transcriptional regulation)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.